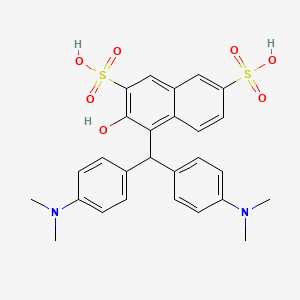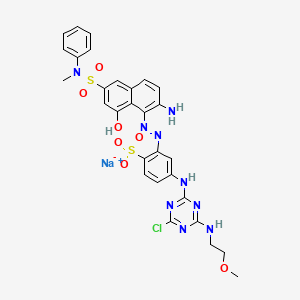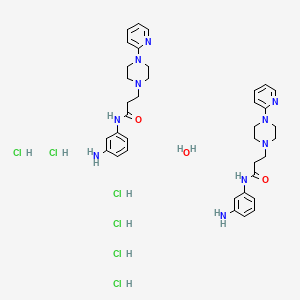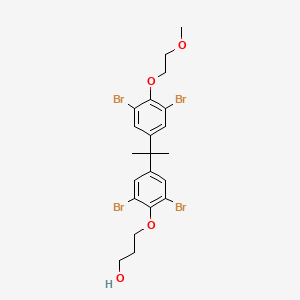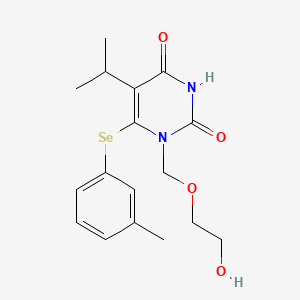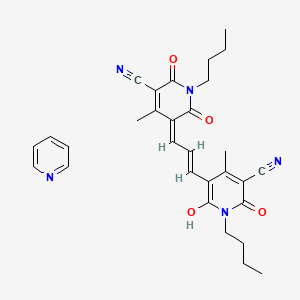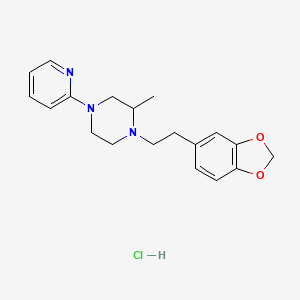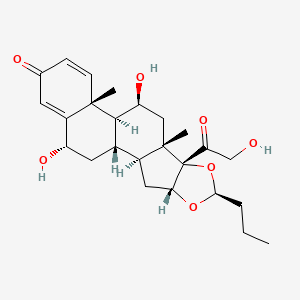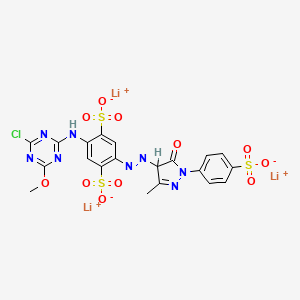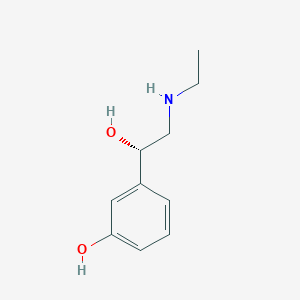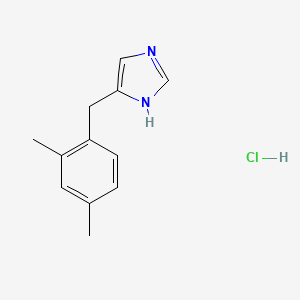
1H-Imidazole, 4-((2,4-dimethylphenyl)methyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 4-((2,4-dimethylphenyl)methyl)-, monohydrochloride: is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4-((2,4-dimethylphenyl)methyl)-, monohydrochloride typically involves the condensation of 2,4-dimethylbenzylamine with glyoxal and ammonium acetate under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated as a monohydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or recrystallization techniques to obtain high purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 4-((2,4-dimethylphenyl)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, nucleophilic catalysts.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
Chemistry: 1H-Imidazole, 4-((2,4-dimethylphenyl)methyl)-, monohydrochloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic properties .
Biology: In biological research, this compound is used as a ligand in the study of enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of imidazole-containing biomolecules .
Medicine: The compound has shown potential in the development of new drugs, particularly as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a promising candidate for further drug development .
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions. Its stability and reactivity make it an ideal catalyst for these processes .
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-((2,4-dimethylphenyl)methyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth or the modulation of physiological processes in higher organisms .
Comparison with Similar Compounds
- 1H-Imidazole, 4,5-dihydro-2-methyl-
- 1H-Imidazole, 4,5-dihydro-2-phenyl-
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
Uniqueness: 1H-Imidazole, 4-((2,4-dimethylphenyl)methyl)-, monohydrochloride is unique due to the presence of the 2,4-dimethylphenylmethyl group, which imparts specific chemical and biological properties. This structural feature enhances its reactivity and binding affinity, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
91874-42-9 |
|---|---|
Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
5-[(2,4-dimethylphenyl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-9-3-4-11(10(2)5-9)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H |
InChI Key |
VNTOMYXCSBENNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=CN=CN2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



